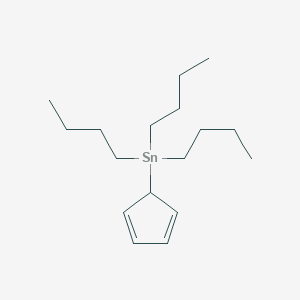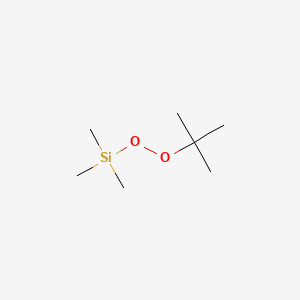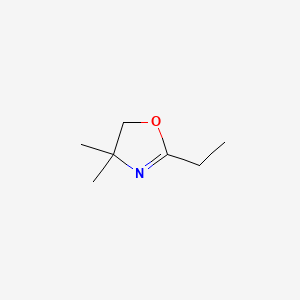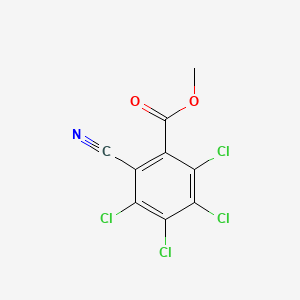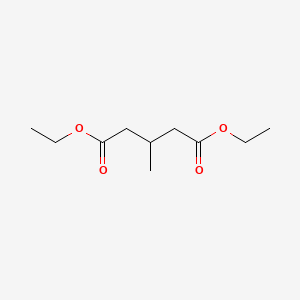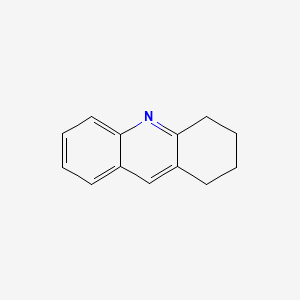
1,2,3,4-四氢吖啶
概述
描述
1,2,3,4-Tetrahydroacridine is a useful research compound. Its molecular formula is C13H13N and its molecular weight is 183.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2,3,4-Tetrahydroacridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2,3,4-Tetrahydroacridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
治疗疾病的药物
多年来,1,2,3,4-四氢吖啶衍生物一直被积极研究,作为各种疾病(包括癌症、阿尔茨海默病以及细菌和原生动物感染)的潜在治疗药物 .
DNA嵌入
由于其多环平面结构,1,2,3,4-四氢吖啶及其衍生物通过形成氢键并在碱基对之间堆积而嵌入到DNA和RNA中,导致DNA发生交联和链断裂 .
抗肿瘤活性
某些 9-取代的四氢吖啶衍生物已显示出对肝癌 (HEPG2) 肿瘤细胞系的抗肿瘤活性 .
胆碱酯酶抑制剂
9-氨基-1,2,3,4-四氢吖啶盐酸盐水合物是药理学研究中常用的知名胆碱酯酶抑制剂 .
芳基甲醇的合成
通过 1,2,3,4-四氢吖啶的 4-锂化衍生物合成了许多芳基 4-(1,2,3,4-四氢吖啶基) 甲醇 .
抗疟活性
作用机制
Target of Action
1,2,3,4-Tetrahydroacridine, also known as Tacrine, primarily targets acetylcholinesterase (AChE) . AChE is a critical enzyme involved in the breakdown of acetylcholine, a neurotransmitter, in the brain . Tacrine also inhibits butyrylcholinesterase activity .
Mode of Action
Tacrine acts as a reversible inhibitor of AChE . By inhibiting AChE, Tacrine slows the breakdown of acetylcholine released from functioning cholinergic neurons . This leads to an accumulation of acetylcholine at cholinergic synapses . Additionally, Tacrine and its derivatives are known to intercalate within DNA and RNA by forming hydrogen bonds and stacking between base pairs, resulting in DNA cross links and strand breaks .
Biochemical Pathways
The primary biochemical pathway affected by Tacrine is the cholinergic pathway. By inhibiting AChE, Tacrine increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission . This is particularly relevant in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmitter synthesis .
Pharmacokinetics
The pharmacokinetics of Tacrine have been studied in clinical trials . It has been found that the plasma clearance of Tacrine shows a threefold interindividual variation with a mean of 2.42 l·h−1 . The volume of distribution varies from 100 to 680 l with a mean of 349 l . The plasma half-lives of distribution and elimination are 1.8 and 98.2 min, respectively . Oral bioavailability of Tacrine shows large interindividual differences and ranges from 6 to 36% .
Result of Action
The inhibition of AChE by Tacrine leads to an increase in the concentration of acetylcholine at cholinergic synapses. This can enhance cognitive function in conditions like Alzheimer’s disease, where there is a deficiency in cholinergic neurotransmission . Additionally, Tacrine and its derivatives have shown antitumor activity against certain cancer cell lines .
Action Environment
The action of Tacrine can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of Tacrine, potentially influencing its absorption and distribution. Additionally, the presence of other drugs can affect the metabolism of Tacrine, potentially leading to drug-drug interactions .
生化分析
Biochemical Properties
1,2,3,4-Tetrahydroacridine interacts with various biomolecules, primarily enzymes such as acetylcholinesterase . Its polycyclic planar structure allows it to form hydrogen bonds and stacking interactions with these enzymes . This interaction is crucial for its biochemical activity.
Cellular Effects
In cellular processes, 1,2,3,4-Tetrahydroacridine has shown to have significant effects. For instance, it has been observed to reduce cell mitosis and protein synthesis in murine neuroblastoma cells . It also influences cell function by impacting cell signaling pathways and gene expression .
Molecular Mechanism
The molecular mechanism of 1,2,3,4-Tetrahydroacridine primarily involves its interaction with DNA and related enzymes . It exerts its effects at the molecular level through DNA intercalation, leading to DNA cross-links and strand breaks . This can result in changes in gene expression and enzyme inhibition or activation .
属性
IUPAC Name |
1,2,3,4-tetrahydroacridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-3-7-12-10(5-1)9-11-6-2-4-8-13(11)14-12/h1,3,5,7,9H,2,4,6,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBYRTSOWREATF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70954586 | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3295-64-5, 69577-70-4 | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3295-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003295645 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acridine, tetrahydro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069577704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrahydroacridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70954586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroacridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of 1,2,3,4-tetrahydroacridine (THA)?
A1: THA is a reversible inhibitor of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. [] By inhibiting AChE, THA increases the levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. []
Q2: How does THA's inhibition of AChE relate to its potential therapeutic effects in Alzheimer's disease?
A2: Alzheimer's disease is characterized by a decline in cholinergic function, including reduced acetylcholine levels. [] By inhibiting AChE, THA may help to restore acetylcholine levels and improve cognitive function in Alzheimer's patients. []
Q3: Does THA interact with targets other than acetylcholinesterase?
A3: Yes, research suggests that THA can interact with other targets, including potassium channels, the minaprine binding site, and potentially muscarinic receptors. [, , ] For example, THA has been shown to attenuate serotonin-suppressed acetylcholine release, potentially through its interaction with the minaprine binding site. []
Q4: What is the molecular formula and weight of 1,2,3,4-tetrahydroacridine?
A4: The molecular formula of 1,2,3,4-tetrahydroacridine is C13H13N, and its molecular weight is 183.25 g/mol. []
Q5: What spectroscopic data is available to characterize 1,2,3,4-tetrahydroacridine and its derivatives?
A5: Various spectroscopic techniques, including Infrared (IR) spectroscopy, 1H Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), have been employed to characterize 1,2,3,4-tetrahydroacridine and its derivatives. [, , ] These techniques provide information about the functional groups, proton environments, and molecular weight of the compounds.
Q6: How do structural modifications of 1,2,3,4-tetrahydroacridine impact its acetylcholinesterase inhibitory activity?
A6: Numerous studies have explored the SAR of THA derivatives. [, , , , , ] Generally, substitutions at position 7 of the acridine ring, especially bulky groups, are detrimental to AChE inhibition. [, ] Electron-withdrawing substituents at positions 6 and 7 can enhance inhibitory potency. [, ] Additionally, bis-THA compounds, featuring two THA units linked by alkylene chains, display significantly increased potency and selectivity for AChE compared to THA alone. [, ]
Q7: Are there any THA analogs with improved therapeutic index compared to THA?
A7: Yes, researchers have synthesized THA analogs, such as 9-[3-(2-nitro-1-imidazolyl)propylamino]-cyclopenteno[b]quinoline hydrochloride (NLCPQ-1), which exhibit improved in vitro therapeutic index compared to THA, meaning they are more potent against their target while being less cytotoxic. []
Q8: How has computational chemistry been employed in the study of 1,2,3,4-tetrahydroacridine and its analogs?
A8: Computational methods like molecular docking, quantitative structure-activity relationship (QSAR) modeling, and density functional theory (DFT) calculations have been used to understand the interaction of THA and its analogs with their targets, predict their activity, and guide the design of new inhibitors. [, , , , ]
Q9: Can computational methods help in predicting the toxicity of THA derivatives?
A9: Yes, in silico prediction tools have been used to estimate the acute toxicity of THA derivatives in animal models. [] These predictions, alongside experimental data, can help to prioritize less toxic compounds for further development.
Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 1,2,3,4-tetrahydroacridine?
A10: THA is readily absorbed after oral administration. [] It is extensively metabolized, primarily in the liver, with 1-hydroxytacrine being a major metabolite in humans and rats. [] The stereochemistry of metabolism is significant, with the (+)-isomer of 1-hydroxytacrine being predominantly formed. []
Q11: Have any strategies been explored to improve the delivery of THA to the brain?
A11: Yes, encapsulation of THA in liposomes has been investigated as a means to enhance its delivery to the brain and reduce its toxicity. [] Liposomal delivery was found to increase THA concentration in the brain and prolong its duration of action in mice. []
Q12: What in vitro and in vivo models have been used to assess the efficacy of 1,2,3,4-tetrahydroacridine and its analogs?
A12: In vitro studies have employed enzyme assays to assess the inhibitory potency of THA and its derivatives against AChE and butyrylcholinesterase (BChE). [, , , ] Cell-based assays have been used to evaluate the neuroprotective effects of THA and its influence on muscarinic receptor function. [] In vivo, animal models, such as rodents, have been used to study the effects of THA on learning and memory in tasks like the water maze and passive avoidance tests. [, , ]
Q13: Has THA been evaluated in clinical trials for the treatment of Alzheimer's disease?
A13: Yes, THA was the first cholinesterase inhibitor approved for the symptomatic treatment of Alzheimer's disease. [] While it showed some efficacy in improving cognitive function, its use was limited by side effects, particularly hepatotoxicity. []
Q14: What are the main safety concerns associated with 1,2,3,4-tetrahydroacridine?
A14: The primary safety concern with THA is hepatotoxicity, which can occur at therapeutic doses. [, ] Gastrointestinal side effects, such as nausea and vomiting, are also common. [] These limitations have spurred research into the development of safer THA analogs. []
Q15: Are there any preclinical models used to study THA-induced hepatotoxicity and potential protective strategies?
A15: Yes, researchers have established acute models of THA-induced hepatotoxicity in mice. [] These models have been used to investigate the protective effects of compounds like dimethyl diphenyl bicarboxylate (DDB), which may mitigate liver damage caused by THA. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
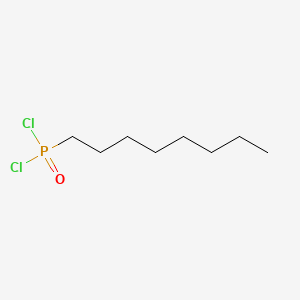
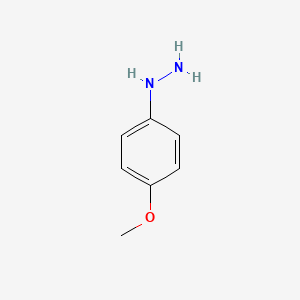

![Phosphonium,[(3,4-dichlorophenyl)methyl]triphenyl-, chloride (1:1)](/img/structure/B1593772.png)
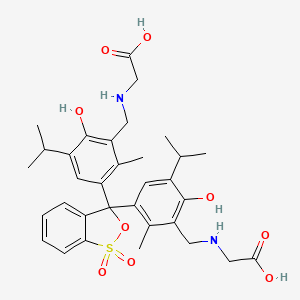
![[2,2'-Bibenzo[b]thiophene]-3,3'-diol, 6,6'-dichloro-4,4'-dimethyl-, bis(hydrogen sulfate), disodium salt](/img/structure/B1593774.png)
